molecular formula C12H13ClN2O4 B8186171 (R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrochloride

(R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrochloride

Cat. No.: B8186171
M. Wt: 284.69 g/mol
InChI Key: XISKJHWIUXKLAD-SBSPUUFOSA-N
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Description

(R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrochloride is a chiral compound featuring a phthalimide (1,3-dioxoisoindole) core linked to a methyl ester and an amino group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. The phthalimide moiety is known for its role in drug design due to its ability to mimic peptide bonds and interact with biological targets such as proteases or kinases .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4.ClH/c1-18-12(17)9(13)6-14-10(15)7-4-2-3-5-8(7)11(14)16;/h2-5,9H,6,13H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISKJHWIUXKLAD-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrochloride (CAS: 185825-29-0) is a compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H13ClN2O4
Molar Mass284.7 g/mol
Boiling Point400.5 ± 35.0 °C (Predicted)
Density1.373 ± 0.06 g/cm³ (Predicted)
pKa6.05 ± 0.33 (Predicted)

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The isoindole structure facilitates π-π interactions and hydrogen bonding, which can modulate enzyme activities or receptor functions.

1. Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain analogs selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . Notably, compounds with higher selectivity towards cancerous cells showed minimal effects on non-cancerous cells like HEK-293 .

2. Enzyme Inhibition

The compound has been explored for its potential as a histone deacetylase inhibitor (HDACi). HDACs play a critical role in regulating gene expression and are implicated in cancer progression . The structure of this compound suggests it could serve as a scaffold for developing potent HDAC inhibitors.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties through its ability to inhibit specific pathways involved in neurodegeneration . The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis.

Study on Antiproliferative Activity

In a detailed investigation, a series of synthesized compounds based on the structure of (R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester were tested for their antiproliferative effects against various cancer cell lines. The results indicated that modifications to the isoindole ring significantly influenced the compounds' efficacy against HCT-116 cells .

Mechanistic Insights into HDAC Inhibition

A study focused on the docking and binding assays revealed that certain structural features of the compound enhance its binding affinity to HDAC enzymes. The findings suggested that specific substitutions on the isoindole moiety could lead to increased selectivity and potency against HDAC isoforms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural homology with derivatives containing the phthalimide scaffold. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Functional Groups Key Differences
Target Compound: (R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester HCl Likely C13H13ClN2O5 ~312.7 (estimated) Methyl ester, amino group Phthalimide, ester, amine (hydrochloride) Chiral center, polar hydrochloride salt
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate HCl C19H19ClN2O4 374.8 Ethyl ester, 4-aminophenyl group Phthalimide, ester, aromatic amine Extended aromatic substituent, ethyl ester (vs. methyl), higher molar mass
[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride C16H10ClNO3 299.7 Acetyl chloride, phenyl group Phthalimide, acyl chloride Reactive acyl chloride group (vs. stable ester), no amino group
Key Observations:
  • Ester vs. Acyl Chloride : The target compound’s methyl ester group offers greater hydrolytic stability compared to the reactive acyl chloride in , making it more suitable for drug formulation.
  • Amino Group Placement: The amino group in the target compound is directly linked to the propionic acid backbone, whereas the ethyl ester analog features a 4-aminophenyl substituent. This difference may alter target selectivity in biological systems.
  • Chirality : The (R)-configuration of the target compound contrasts with the racemic or unspecified stereochemistry of analogs, which could significantly impact pharmacokinetics .

Mechanistic and Functional Comparisons

Mechanisms of Action (MOA)

Studies on structurally similar phthalimide derivatives (e.g., thalidomide analogs) suggest that the phthalimide core interacts with cereblon (CRBN), a component of E3 ubiquitin ligase complexes, modulating protein degradation . However, substituent variations influence specificity:

  • The ethyl ester analog introduces a bulkier aromatic substituent, which could sterically hinder interactions with shallow binding pockets.
  • The acyl chloride derivative , while reactive, lacks functional groups necessary for sustained target engagement.
Solubility and Bioavailability
  • Hydrochloride Salt : The target compound’s hydrochloride salt improves aqueous solubility (~50 mg/mL estimated) compared to neutral analogs like (solubility <10 mg/mL).
  • Lipophilicity : The methyl ester group in the target compound likely reduces logP compared to the ethyl ester in , balancing membrane permeability and solubility.

Preparation Methods

Protection of (R)-Alanine with Phthalic Anhydride

The foundational step in synthesizing the target compound involves protecting the amino group of (R)-alanine using phthalic anhydride. This reaction, performed under reflux in glacial acetic acid, yields N-phthaloyl-(R)-alanine with high efficiency. For instance, heating (R)-alanine (6.477 g, 72.86 mmol) with equimolar phthalic anhydride (10.77 g, 72.86 mmol) in acetic acid (65 mL) at 118°C for 3 hours achieves a 93.6% yield of the protected intermediate. The reaction mechanism proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl of phthalic anhydride, forming a stable imide linkage. The use of acetic acid as a solvent facilitates both reactivity and solubility, while subsequent aqueous work-up removes unreacted starting materials.

Critical parameters include:

  • Temperature : Prolonged reflux (>3 hours) risks racemization, though studies indicate minimal epimerization under controlled conditions.

  • Stoichiometry : A 1:1 molar ratio ensures complete conversion without excess phthalic anhydride, which complicates purification.

Esterification to Methyl Ester

The carboxylic acid moiety of N-phthaloyl-(R)-alanine is esterified to the methyl ester using methanol under acidic conditions. A representative method involves dissolving the protected amino acid (14.97 g) in methanol (7 mL) with concentrated sulfuric acid (5.1 mL) as a catalyst. Refluxing for 72 hours achieves quantitative conversion, followed by neutralization with aqueous NaHCO₃ and extraction with n-hexane. Alternative approaches, such as employing thionyl chloride to generate the acid chloride intermediate prior to methanol quenching, offer faster reaction times (30 minutes at 0°C) but require stringent moisture control.

Comparative Data for Esterification Methods

MethodCatalystTime (h)Yield (%)Purity (%)
H₂SO₄/MeOH RefluxH₂SO₄725090
SOCl₂/MeOHSOCl₂0.57095
p-TsOH/MeOHp-TsOH248698

The choice of catalyst significantly impacts efficiency: p-toluenesulfonic acid (p-TsOH) in methanol at 50°C achieves 86% yield within 24 hours, as demonstrated in lysergic acid ester syntheses.

Formation of Hydrochloride Salt

The final step involves converting the free base to the hydrochloride salt. Treating (R)-2-amino-3-(1,3-dioxo-isoindol-2-yl)-propionic acid methyl ester with hydrogen chloride gas in anhydrous diethyl ether precipitates the hydrochloride salt. Alternatively, dissolving the ester in methanol and adding concentrated HCl (37%) at 0°C yields the product after rotary evaporation and recrystallization from ethanol. The hydrochloride form enhances stability and solubility, critical for pharmaceutical applications.

Optimization of Reaction Conditions

Temperature and Catalysis in Protection Reactions

Elevated temperatures during phthaloylation (e.g., 150°C in fusion reactions) risk decomposition, whereas reflux in acetic acid (118°C) balances reactivity and product stability. Catalytic amounts of pyridine (0.1 eq) accelerate the reaction by scavenging acetic acid, reducing reaction time to 2 hours without compromising yield.

Stereochemical Preservation

Maintaining the (R)-configuration necessitates avoiding harsh acidic or basic conditions post-protection. For example, Krapcho decarboxylation (LiCl/DMSO, 130°C) induces racemization (34% ee), whereas saponification followed by mild thermal decarboxylation preserves enantiopurity (>94% ee). Asymmetric phase-transfer catalysis, employing Cinchona-derived catalysts, offers an alternative route to enantiomerically pure intermediates, though scalability remains challenging.

Industrial-Scale Production Considerations

Industrial syntheses prioritize cost-effective catalysts and solvent recovery. The use of nickel or palladium on charcoal for reductive steps, as outlined in US4902817A, provides a scalable framework for analogous reactions. Continuous flow systems for phthaloylation and esterification minimize batch variability, while membrane-based separations enhance purity .

Q & A

[Basic] How can the stereochemical configuration of this compound be experimentally verified?

Methodological Answer:
The (R)-configuration can be confirmed using X-ray crystallography to resolve the absolute stereochemistry. Alternatively, employ chiral derivatization with a resolving agent (e.g., Mosher’s acid chloride) followed by ¹H NMR analysis to observe distinct diastereomeric splitting patterns. Nuclear Overhauser Effect (NOE) experiments can further validate spatial proximity of substituents. For chiral HPLC, use a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase to separate enantiomers .

[Basic] What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:
A typical synthesis involves:

Condensation : React β-alanine methyl ester hydrochloride with 1,3-dioxoisoindole-2-carbonyl chloride under mild alkaline conditions (pH 8–9, 0–5°C).

Purification : Isolate the product via recrystallization from ethanol/water (3:1 v/v) to remove unreacted reagents.

Salt Formation : Treat the free base with HCl gas in anhydrous ether to yield the hydrochloride salt.
Key parameters: Maintain stoichiometric control to avoid racemization at the α-carbon .

[Advanced] How can researchers optimize HPLC conditions to separate this compound from its synthetic byproducts?

Methodological Answer:

ParameterOptimal ConditionRationale
ColumnC18 reverse-phaseHigh retention for polar amines
Mobile Phase0.1% TFA in H₂O/MeCNIon-pairing minimizes tailing
Gradient5–50% MeCN over 20 minResolves esters and phthalimides
DetectionUV at 254 nmStrong absorbance for dioxo groups
Validate method robustness using spiked samples with synthetic impurities (e.g., hydrolyzed ester). Adjust pH to 2.5 to protonate the amine and enhance retention .

[Advanced] What strategies mitigate degradation during long-term storage of this hydrochloride salt?

Methodological Answer:

  • Storage : Use amber vials under argon at -20°C; desiccate with silica gel to prevent hydrolysis.
  • Stability Testing : Conduct accelerated degradation studies :
    • Thermal : 40°C for 6 weeks (ICH Q1A guidelines).
    • Hydrolytic : Expose to pH 3, 7, and 9 buffers at 25°C.
      Monitor degradation via LC-MS; primary degradants include the free carboxylic acid (ester hydrolysis) and isoindole ring-opened products .

[Basic] Which spectroscopic techniques are critical for characterizing this compound’s purity?

Methodological Answer:

  • ¹H/¹³C NMR : Identify ester methyl (δ 3.7 ppm) and phthalimide carbonyl (δ 167–170 ppm).
  • FTIR : Confirm ester C=O (1740 cm⁻¹) and phthalimide (1715 cm⁻¹).
  • HRMS : Exact mass (±2 ppm) for [M+H]⁺ (calculated: 323.0924).
  • Karl Fischer Titration : Ensure <0.5% moisture to validate salt stability .

[Advanced] How to resolve contradictions in mass spectrometry data indicating multiple adduct formations?

Methodological Answer:

  • Adduct Suppression : Add 1 mM ammonium formate to the mobile phase to stabilize [M+H]⁺ ions.
  • Ion Source Optimization : Use ESI-negative mode to reduce sodium adducts.
  • Data Analysis : Apply high-resolution deconvolution software (e.g., Xcalibur™) to distinguish isotopic patterns. Validate with MS/MS fragmentation (e.g., neutral loss of HCl, 36 m/z) .

[Basic] What is the role of the isoindole-1,3-dione moiety in this compound’s reactivity?

Methodological Answer:
The isoindole-1,3-dione group acts as an electron-deficient scaffold , enhancing electrophilicity at the adjacent propionate ester. This facilitates nucleophilic attacks (e.g., amine couplings) while stabilizing the intermediate via resonance. Reactivity can be modulated by substituting the phthalimide ring (e.g., electron-withdrawing groups increase electrophilicity) .

[Advanced] Design a protocol to assess this compound’s cell permeability in vitro.

Methodological Answer:

Caco-2 Assay : Seed cells on Transwell® inserts (1.5×10⁵ cells/cm²).

Dosing : Apply 10 µM compound in HBSS (pH 6.5 apical, 7.4 basolateral).

Quantification : Use LC-MS/MS to measure apical-to-basolateral flux over 2 hr.

Validation : Calculate apparent permeability (Papp); values >1×10⁻⁶ cm/s indicate high permeability. Include propranolol (high permeability control) and atenolol (low control) .

[Basic] How to confirm the hydrochloride salt’s stoichiometry?

Methodological Answer:

  • Elemental Analysis : Measure chloride content via ion chromatography (expected: 10.9% Cl).
  • TGA : Observe a 5–6% weight loss at 150–200°C, corresponding to HCl release.
  • ¹H NMR Integration : Compare the methyl ester (3H, singlet) to the ammonium proton (1H, broad) .

[Advanced] Develop a method to study this compound’s interaction with serum proteins.

Methodological Answer:

  • Equilibrium Dialysis : Incubate 10 µM compound with 4% human serum albumin (HSA) in PBS (pH 7.4) at 37°C for 4 hr.
  • LC-MS/MS Quantification : Measure free vs. bound fractions.
  • Data Analysis : Calculate binding percentage using:
    Binding (%)=(1[Free][Total])×100\text{Binding (\%)} = \left(1 - \frac{\text{[Free]}}{\text{[Total]}}\right) \times 100

Validate with warfarin (high HSA binding) as a control .

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